1,4-Bis(10-bromodecoxy)benzene

Descripción

Structural Framework and Molecular Design Principles

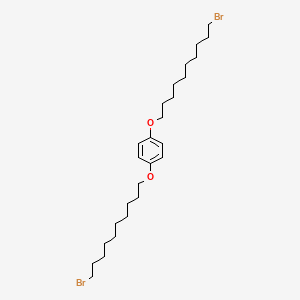

The structure of 1,4-Bis(10-bromodecoxy)benzene is characterized by a central benzene (B151609) ring to which two 10-bromodecoxy chains are attached in a para substitution pattern. This arrangement results in a linear, symmetrical molecule.

The key components of its design are:

A Rigid Aromatic Core: The 1,4-disubstituted benzene ring provides a rigid, planar segment that is fundamental to the formation of ordered structures, such as those found in liquid crystals.

Flexible Alkyl Spacers: The two decoxy (-O-(CH₂)₁₀-) chains offer significant conformational flexibility. These long alkyl groups are crucial for influencing the solubility of the molecule and the packing behavior in the solid or liquid-crystalline state.

Terminal Reactive Groups: Each alkyl chain is terminated with a bromine atom. Bromine is an excellent leaving group in nucleophilic substitution reactions, making these positions prime sites for further chemical modification. This bifunctionality allows the molecule to act as a chain extender or cross-linker in polymerization reactions or as a linker to connect to other molecular units.

This deliberate combination of a rigid core with flexible, reactive chains is a common strategy in molecular engineering to create molecules that can self-assemble into larger, functional architectures. The length of the alkyl chain is a critical parameter that can be tuned to control the phase behavior of materials derived from this compound, such as the transition temperatures of liquid crystals.

Contextualization within Halogenated Aryl Ether Chemistry

This compound belongs to the class of halogenated aryl ethers. Aryl ethers are compounds containing an ether group attached to an aromatic ring, and their halogenated derivatives are widely used as intermediates in organic synthesis.

The synthesis of this compound typically follows the principles of the Williamson ether synthesis. In this method, the sodium salt of a phenol (B47542) (in this case, hydroquinone (B1673460) dianion, formed by deprotonating hydroquinone with a base like sodium hydride or potassium carbonate) is reacted with a haloalkane. For this compound, the reaction would involve hydroquinone and two equivalents of 1,10-dibromodecane. A similar synthesis has been described for the related compound 1,4-Bis(3-chloropropoxy)benzene sciencemadness.org.

The chemical reactivity of this compound is dominated by the terminal bromine atoms, not the aryl ether linkage itself. The ether bonds to the benzene ring are generally stable and unreactive under most conditions. The C-Br bonds at the end of the flexible decyl chains, however, are susceptible to nucleophilic substitution. This allows for the facile introduction of a wide variety of functional groups, such as amines, azides, thiols, or cyanides, transforming the molecule from a simple linker into a multifunctional precursor for more elaborate structures. This reactivity profile is distinct from that of aryl halides, where the halogen is directly bonded to the aromatic ring and is significantly less reactive towards simple nucleophilic substitution chemicalbook.com.

Broad Academic Significance and Potential Research Trajectories

The primary academic significance of this compound lies in its role as a versatile building block for creating materials with tailored properties. Its linear, rod-like shape, imparted by the para-substituted benzene ring and long alkyl chains, makes it an ideal precursor for thermotropic liquid crystals beilstein-journals.orgsynthon-chemicals.com. By reacting the terminal bromines with other mesogenic (liquid crystal-forming) units, chemists can synthesize liquid crystal dimers and polymers. The flexible decoxy chains often contribute to the formation of nematic or smectic liquid crystal phases sioc-journal.cn.

Future research involving this compound is likely to advance along several trajectories:

Novel Liquid Crystalline Materials: The synthesis of new liquid crystal dimers and polymers with unique phase behaviors or photo-responsive properties remains an active area of research sioc-journal.cnnih.gov. This compound serves as an excellent starting point for creating such materials by linking it to various chromophores or other functional molecular units.

Bolaamphiphile and Supramolecular Assembly: Replacing the terminal bromine atoms with hydrophilic head groups would convert the molecule into a bolaamphiphile—a molecule with two hydrophilic ends separated by a hydrophobic spacer. These are of significant interest for their ability to self-assemble in solution to form vesicles, nanotubes, or gels, with applications in drug delivery and nanotechnology.

Functional Polymers and Networks: As a bifunctional monomer, it can be used in polycondensation reactions to synthesize specialty polymers. For example, reaction with diamines would yield polyethers containing tertiary amine groups in the backbone. These polymers could have applications as corrosion inhibitors, ion-exchange resins, or as components in advanced coating formulations.

In essence, this compound is a foundational component for molecular engineering, providing a robust and adaptable scaffold upon which more complex and functional chemical systems can be built.

Propiedades

Número CAS |

6324-68-1 |

|---|---|

Fórmula molecular |

C26H44Br2O2 |

Peso molecular |

548.4 g/mol |

Nombre IUPAC |

1,4-bis(10-bromodecoxy)benzene |

InChI |

InChI=1S/C26H44Br2O2/c27-21-13-9-5-1-3-7-11-15-23-29-25-17-19-26(20-18-25)30-24-16-12-8-4-2-6-10-14-22-28/h17-20H,1-16,21-24H2 |

Clave InChI |

JBQFBZBDBRIJFF-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1OCCCCCCCCCCBr)OCCCCCCCCCCBr |

SMILES canónico |

C1=CC(=CC=C1OCCCCCCCCCCBr)OCCCCCCCCCCBr |

Otros números CAS |

6324-68-1 |

Origen del producto |

United States |

Synthetic Methodologies for 1,4 Bis 10 Bromodecoxy Benzene and Its Structural Analogs

Strategies for O-Alkylation and Ether Linkage Formation

The core of the synthesis for 1,4-Bis(10-bromodecoxy)benzene involves the formation of two ether bonds at the 1 and 4 positions of a benzene (B151609) ring, a process known as O-alkylation. The primary starting materials for this transformation are typically hydroquinone (B1673460) and a ten-carbon alkyl chain bearing appropriate functional groups for the reaction.

Williamson Ether Synthesis Approaches and Optimization

The Williamson ether synthesis is a cornerstone method for preparing both symmetrical and asymmetrical ethers and is widely applicable to the synthesis of this compound. wikipedia.orgmasterorganicchemistry.com This SN2 reaction involves a nucleophilic attack by an alkoxide or phenoxide ion on an alkyl halide or other electrophile with a good leaving group. wikipedia.org

In the context of synthesizing the target compound, the most direct approach involves the reaction of hydroquinone with two equivalents of 1,10-dibromodecane. The synthesis proceeds in the following manner:

Deprotonation : Hydroquinone is treated with a suitable base to form the more nucleophilic hydroquinone dianion. Common bases include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃). wvu.eduphasetransfercatalysis.com

Nucleophilic Substitution : The resulting dianion attacks the electrophilic carbon of 1,10-dibromodecane, displacing a bromide ion to form the ether linkage. This occurs twice to yield the final product.

Optimization of the Williamson ether synthesis is crucial for achieving high yields and minimizing side reactions, such as elimination, which can be a competing pathway with secondary and tertiary alkyl halides. masterorganicchemistry.com For primary halides like 1,10-dibromodecane, substitution is strongly favored. Key parameters for optimization include the choice of solvent, base, and temperature. Polar aprotic solvents like acetonitrile (B52724) or N,N-dimethylformamide (DMF) are often used as they effectively solvate the cation of the base while leaving the nucleophile relatively free, thus accelerating the reaction. byjus.com Reaction temperatures typically range from 50-100 °C. byjus.com

| Parameter | Reagent/Condition | Purpose | Reference |

|---|---|---|---|

| Phenolic Substrate | Hydroquinone | Aromatic core and source of oxygen atoms for the ether linkages. | phasetransfercatalysis.com |

| Alkylating Agent | 1,10-dibromodecane | Provides the ten-carbon chains and the terminal bromine atoms. | |

| Base | K₂CO₃, NaOH, KOH | Deprotonates the hydroxyl groups of hydroquinone to form the reactive phenoxide nucleophile. | wvu.eduphasetransfercatalysis.com |

| Solvent | Acetonitrile, DMF, Acetone | Provides a medium for the reaction; polar aprotic solvents enhance SN2 reaction rates. | byjus.comsciencemadness.org |

| Temperature | 50-100 °C | Provides activation energy for the reaction to proceed at a reasonable rate. | byjus.com |

Phase-Transfer Catalysis in Etherification Reactions

Phase-transfer catalysis (PTC) is a powerful technique that enhances the rate of reaction between reactants located in different immiscible phases (e.g., a solid or aqueous phase and an organic phase). acs.org For the synthesis of 1,4-dialkoxybenzenes from hydroquinone, PTC is particularly advantageous. phasetransfercatalysis.com The reaction typically involves an aqueous or solid phase containing the deprotonated hydroquinone (formed with a base like NaOH or K₂CO₃) and an organic phase containing the alkyl halide (1,10-dibromodecane).

The phase-transfer catalyst, often a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the reaction by transporting the phenoxide anion from the aqueous/solid phase into the organic phase. acs.orgphasetransfercatalysis.com Once in the organic phase, the "naked" and highly reactive phenoxide anion can readily react with the alkyl halide. phasetransfercatalysis.com A key advantage of PTC in the di-alkylation of hydroquinone is its high selectivity for the di-substituted product over the mono-substituted one. The phase-transfer catalyst preferentially transports the more organophilic monoanion of the mono-ether intermediate back into the organic phase for the second alkylation, driving the reaction to completion. phasetransfercatalysis.com This method often leads to higher yields, milder reaction conditions, and a reduction in the need for strictly anhydrous solvents. phasetransfercatalysis.comphasetransfercatalysis.com

| Catalyst Type | Example Catalyst | Typical System | Role of Catalyst | Reference |

|---|---|---|---|---|

| Quaternary Ammonium Salt | Tetrabutylammonium bromide (TBAB) | Solid-Liquid or Liquid-Liquid | Transports the phenoxide anion from the aqueous/solid phase to the organic phase. | acs.orgphasetransfercatalysis.com |

| Polyethylene Glycol (PEG) | PEG-400 | Gas-Liquid or Solid-Liquid | Complexes with alkali metal cations (e.g., K⁺), solubilizing the base and enhancing anion reactivity. | google.comunive.it |

| Crown Ether | 18-Crown-6 | Solid-Liquid | Sequesters the potassium cation, creating a more reactive "naked" phenoxide anion. | unive.it |

Terminal Bromination Techniques

An alternative synthetic route involves first synthesizing 1,4-bis(10-hydroxydecoxy)benzene via the Williamson ether synthesis using hydroquinone and 10-bromo-1-decanol, followed by a subsequent bromination step to convert the terminal hydroxyl groups into bromides. This two-step approach allows for different purification strategies and avoids the use of a di-haloalkane where one end could potentially react intramolecularly. The final step is the selective bromination of the terminal primary alcohol.

Selective Bromination of Alkyl Chains

Achieving selective bromination at the terminal (ω) position of the long decoxy chain is critical. Direct bromination of an unfunctionalized alkane chain with bromine is generally unselective and favors substitution at secondary carbons over primary ones due to the greater stability of secondary radicals. researchgate.netlibretexts.org Therefore, methods that convert a terminal functional group, such as a hydroxyl group, are employed for precise regiochemical control.

The conversion of a primary alcohol to a primary alkyl bromide is a standard and highly selective transformation in organic synthesis. Common and effective methods include:

Reaction with Phosphorus Tribromide (PBr₃) : This classic method provides good yields for converting primary and secondary alcohols to their corresponding bromides.

The Appel Reaction : This reaction uses a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) to convert alcohols to alkyl bromides under mild, neutral conditions. It is particularly useful for sensitive substrates.

These methods ensure that bromination occurs exclusively at the site of the hydroxyl group, yielding the desired this compound without isomeric byproducts along the alkyl chain.

Radical and Non-Radical Bromination Pathways

The mechanism of bromination dictates its selectivity. Understanding the difference between radical and non-radical pathways is key to choosing the correct synthetic strategy.

Radical Bromination : This pathway is characteristic of the reaction between an alkane and elemental bromine (Br₂), typically initiated by UV light or heat. byjus.comlibretexts.org The mechanism proceeds through three stages: initiation, propagation, and termination. byjus.comlibretexts.org

Initiation : Homolytic cleavage of the Br-Br bond creates two bromine radicals (Br•). byjus.com

Propagation : A bromine radical abstracts a hydrogen atom from the alkyl chain to form HBr and an alkyl radical. This alkyl radical then reacts with another Br₂ molecule to form the alkyl bromide and a new bromine radical, which continues the chain. libretexts.orglumenlearning.com

Termination : Two radicals combine to end the chain. byjus.com

Free-radical bromination is significantly more selective than chlorination, showing a strong preference for abstracting hydrogens that form the most stable radical (tertiary > secondary > primary). libretexts.orgmasterorganicchemistry.com For a long linear alkyl chain, this results in a mixture of constitutional isomers, with internal bromination being favored over terminal bromination. researchgate.net Therefore, this pathway is unsuitable for the selective synthesis of the target compound from a precursor like 1,4-bis(decoxy)benzene.

Non-Radical Bromination : To achieve terminal selectivity, non-radical pathways involving nucleophilic substitution are employed. When converting the precursor 1,4-bis(10-hydroxydecoxy)benzene, the reaction with reagents like PBr₃ or PPh₃/CBr₄ does not proceed via a free-radical mechanism. Instead, the hydroxyl group is converted into a good leaving group (e.g., an O-phosphite ester), which is then displaced by a bromide ion in an SN2 reaction. This ensures that the bromine is introduced only at the carbon that was attached to the original hydroxyl group, guaranteeing terminal functionalization.

Convergent and Divergent Synthetic Routes to Target Compound

Divergent Synthesis : A divergent strategy begins with a common core structure which is then elaborated into a library of different compounds. In this context, this compound itself serves as an excellent starting point for a divergent synthesis. The two terminal bromine atoms are reactive leaving groups that can be displaced by a wide variety of nucleophiles. By reacting the target compound with different nucleophiles (e.g., sodium azide (B81097), secondary amines, thiols, cyanide), a diverse range of structural analogs with different terminal functionalities can be readily prepared from a single, common intermediate. This approach is highly valuable for creating libraries of related compounds for materials science or medicinal chemistry research.

Catalytic Systems and Reaction Mechanisms in Synthesis

Deprotonation of Hydroquinone: In the first step, a base is used to deprotonate the hydroxyl groups of hydroquinone, forming the more nucleophilic hydroquinone dianion (diphenoxide). Common bases employed for this purpose include potassium carbonate (K2CO3) or sodium hydroxide (NaOH). scienceinfo.comtestbook.com

Nucleophilic Attack: The resulting diphenoxide then acts as a nucleophile, attacking the electrophilic carbon atom of the 1,10-dibromodecane. This attack displaces the bromide leaving group, forming the ether linkage. This process occurs sequentially at both ends of the hydroquinone and the dibromoalkane.

The reaction is typically carried out in a polar aprotic solvent, such as acetone, acetonitrile, or N,N-dimethylformamide (DMF), which can solvate the cation of the base but does not interfere with the nucleophilicity of the phenoxide. byjus.comscienceinfo.com The reaction temperature generally ranges from 50 to 100 °C, and the reaction time can vary from a few hours to a full day. byjus.comtestbook.com

A significant challenge in the synthesis of long-chain diethers like this compound is the potential for side reactions, such as polymerization or the formation of mono-etherified products. To favor the desired intramolecular cyclization or the formation of the symmetrical diether, the reaction is often performed under high-dilution conditions.

Phase-Transfer Catalysis

To enhance the reaction rate and efficiency, especially in industrial settings, phase-transfer catalysis (PTC) is often employed. numberanalytics.comscienceinfo.comtestbook.com In this technique, a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether, facilitates the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the alkyl halide is present. wikipedia.org This increases the concentration of the nucleophile in the organic phase, thereby accelerating the reaction.

The general mechanism for phase-transfer catalyzed etherification is as follows:

The quaternary ammonium cation (Q⁺) from the catalyst pairs with the phenoxide anion (ArO⁻) in the aqueous or solid phase.

The resulting ion pair (Q⁺ArO⁻) is soluble in the organic phase and moves into it.

In the organic phase, the phenoxide anion reacts with the alkyl halide (R-X) to form the ether (Ar-O-R) and a halide ion (X⁻).

The quaternary ammonium cation then pairs with the halide ion and moves back to the aqueous or solid phase, where it can repeat the cycle.

This catalytic cycle allows the reaction to proceed smoothly even when the reactants are in different phases.

Monomeric Role in Polymer Science and Engineering

Design Considerations for Polymerization Reactivity

The reactivity of 1,4-Bis(10-bromodecoxy)benzene would be dictated by its two primary components: the aromatic diether core and the terminal alkyl bromide groups. The long, non-polar alkyl chains would significantly influence its solubility, making it more amenable to solution polymerization in common organic solvents compared to more rigid aromatic monomers. The terminal primary alkyl bromides are classic substrates for nucleophilic substitution reactions and are known to act as initiators in controlled radical polymerizations.

Polycondensation Reactions for Linear and Branched Architectures

Polycondensation is a step-growth polymerization mechanism where bifunctional or multifunctional monomers react to form polymers, typically with the loss of a small molecule like water or a salt.

Theoretically, this compound could be used to synthesize polyesters or polyethers. For instance, conversion of the terminal bromides to diols or dicarboxylic acids would create an A-A type monomer. This could then be reacted with a complementary B-B monomer (e.g., a diacid chloride for polyester (B1180765) synthesis with the diol, or a dihalide for polyether synthesis with the diol via Williamson ether synthesis). The resulting polymers would feature long, flexible decoxy side chains or main-chain segments, potentially leading to materials with low glass transition temperatures and liquid crystalline properties. However, no literature specifically detailing such a synthesis with this compound is available.

Aramids and polyimides are classes of high-performance polymers known for their thermal stability and mechanical strength. Their synthesis typically involves the reaction of diamine and diacid chloride monomers (for aramids) or diamine and dianhydride monomers (for polyimides). To incorporate this compound into these structures, its terminal bromine atoms would first need to be converted into amine functionalities. This would create a long-chain, flexible diamine. While the synthesis of high-performance polymers using structurally similar diamines, such as 1,4-bis(4-aminophenoxy)benzene, is well-documented cmu.edumdpi.commdpi.com, studies describing the synthesis and use of the analogous diamine derived from this compound are absent from the scientific record.

Free Radical Polymerization Strategies Utilizing Bromine Functionality

In conventional free radical polymerization, the role of this compound would likely be as a chain transfer agent. wikipedia.orgfujifilm.comrug.nl The carbon-bromine bond can undergo transfer reactions, which can be used to control the molecular weight of the resulting polymer, albeit with less precision than controlled polymerization methods.

Controlled/Living Polymerization Techniques (e.g., Atom Transfer Radical Polymerization (ATRP) Initiation)

The most anticipated role for this compound is as a bifunctional initiator for Atom Transfer Radical Polymerization (ATRP). sigmaaldrich.comnih.govcmu.edu The two terminal alkyl bromide groups are ideal initiating sites for the controlled polymerization of various vinyl monomers like styrenes and (meth)acrylates. Using this molecule as an initiator would produce a polymer with a central aromatic core and two polymer chains growing outwards, resulting in a triblock-like architecture. This would allow for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity. Such materials could have interesting self-assembly properties, forming micelles or other nanostructures in solution. Despite the clear potential and the extensive research on ATRP initiators, no studies have been found that specifically employ this compound for this purpose.

Cross-Linking Agent Applications in Polymer Networks

Molecules with two or more reactive groups can serve as cross-linking agents to form polymer networks from linear polymer chains. korambiotech.comspecialchem.com After synthesizing a polymer with side chains capable of reacting with alkyl bromides (e.g., polymers with pendant amine or carboxylate groups), this compound could theoretically be used to link these chains together. The long, flexible spacer of the cross-linker would influence the elasticity and mesh size of the resulting network. Again, the literature lacks specific examples of this application for the target compound.

Exploration in Supramolecular Chemistry and Self Assembly

Host-Guest Chemistry with Macrocyclic Receptors

Host-guest chemistry, a cornerstone of supramolecular science, involves the encapsulation of a "guest" molecule within a larger "host" molecule. The structural components of 1,4-Bis(10-bromodecoxy)benzene make it a versatile guest for various macrocyclic receptors.

The long, linear nature of the two 10-bromodecoxy chains of this compound makes it an ideal "thread" for the construction of mechanically interlocked molecules (MIMs) such as pseudorotaxanes and rotaxanes. rsc.orgnih.gov A pseudorotaxane is formed when a linear molecule threads through a macrocyclic ring without a covalent bond, held in place by non-covalent interactions. This assembly can be converted into a rotaxane by attaching bulky "stopper" groups to the ends of the thread, preventing it from dethreading.

In the case of this compound, the flexible alkyl chains can be threaded through the cavities of various macrocyclic hosts. The terminal bromine atoms can then be utilized for subsequent chemical reactions to attach bulky stoppers, completing the rotaxane synthesis. The formation of such structures is often a precursor to the development of molecular machines, switches, and sensors. nih.govum.es The efficiency of pseudorotaxane formation would depend on the complementarity in size and chemical nature between the alkyl chains and the cavity of the macrocyclic host.

The central 1,4-disubstituted benzene (B151609) unit of the molecule serves as a recognition site for specific macrocyclic hosts. Electron-rich 1,4-dialkoxybenzene moieties are known to be excellent guests for electron-deficient macrocyclic hosts, such as certain cyclophanes or pillar[n]arenes. researchgate.netnih.gov Pillar[n]arenes, which are composed of repeating 1,4-dialkoxybenzene units, have an electron-rich cavity that can encapsulate electron-deficient guests. Conversely, modified pillar[n]arenes with electron-withdrawing groups can host electron-rich guests like the benzene core of this compound. nih.govscienceopen.com

The binding affinity in these host-guest systems is governed by a combination of factors, including size and shape complementarity, as well as non-covalent interactions. The table below summarizes potential host-guest pairings for the 1,4-dialkoxybenzene core.

| Host Macrocycle Family | Potential Guest Moiety of this compound | Key Driving Interactions |

| Cyclodextrins | Alkyl chains | Hydrophobic effect |

| Pillar[n]arenes | 1,4-Dialkoxybenzene core | C-H···π interactions, π-π stacking |

| Cucurbit[n]urils | Alkyl chains and terminal groups | Hydrophobic interactions, ion-dipole interactions |

| Calixarenes | 1,4-Dialkoxybenzene core | π-π stacking, van der Waals forces |

The specificity of this molecular recognition is crucial for the directed self-assembly of more complex supramolecular structures.

Directed Self-Assembly of Ordered Molecular Architectures

The self-assembly of this compound into ordered structures is driven by the minimization of free energy through the formation of multiple non-covalent interactions. The amphiphilic character of the molecule, with its aromatic core and long alkyl chains, can lead to the formation of various morphologies, such as lamellar structures, micelles, or vesicles in appropriate solvents. On surfaces, it is expected to form self-assembled monolayers (SAMs), where the molecules align in an ordered fashion. scispace.com The terminal bromine atoms can further direct the assembly through specific interactions or serve as reactive sites for surface grafting.

The ability to control the self-assembly process is key to creating functional materials. For instance, ordered arrays of this molecule could find applications in molecular electronics or as templates for the growth of other materials. nih.gov

Non-Covalent Interactions Governing Supramolecular Assembly

The supramolecular assembly of this compound is orchestrated by a symphony of non-covalent interactions.

C-H···π interactions: These interactions occur between the C-H bonds of the alkyl chains and the electron-rich π-system of the benzene ring of a neighboring molecule. rsc.org These are crucial for the stabilization of folded or aggregated structures.

Halogen Bonding: The bromine atoms at the termini of the alkyl chains can act as halogen bond donors, interacting with electron-donating atoms (like oxygen or nitrogen) on adjacent molecules. sioc-journal.cnacs.org This directional interaction provides a powerful tool for controlling the geometry of the resulting supramolecular architectures.

The relative strengths and directionality of these interactions determine the final supramolecular structure. The table below outlines the key non-covalent interactions and their potential role in the assembly of this compound.

| Interaction Type | Participating Moieties | Role in Assembly |

| C-H···π | Alkyl chain C-H and benzene ring | Directional control, stabilization of packing |

| Halogen Bonding | Terminal Br and an electron donor | Directional control, formation of specific motifs |

| van der Waals | Alkyl chains | Close packing, overall cohesion |

| π-π Stacking | Benzene rings | Stabilization of columnar or layered structures |

Hierarchical Supramolecular Structures and Responsive Systems

Hierarchical self-assembly involves the organization of molecules into primary structures, which then assemble into larger, more complex secondary and tertiary structures. This compound has the potential to form such hierarchical systems. For instance, individual molecules could first assemble into 1D-polymeric chains through head-to-tail halogen bonding. These chains could then pack into 2D sheets or 3D crystals guided by weaker van der Waals and C-H···π interactions.

Advanced Material Applications and Functional Contributions

Precursor for Functional Organic Materials with Tailored Properties

Information regarding the use of 1,4-Bis(10-bromodecoxy)benzene as a precursor for synthesizing functional organic materials is not available in the public domain. Research on similar molecules, such as those with shorter alkyl chains or different functional groups, cannot be reliably used to describe the specific properties and materials that would result from using this particular compound.

Contributions to Electrochromic Systems and Devices

There is no specific research data linking this compound to the development or function of electrochromic systems. Studies on other benzene (B151609) derivatives in electrochromic applications exist, but the unique 10-carbon alkoxy chains with terminal bromine atoms in this compound would significantly influence its electronic and optical properties, making any comparison speculative.

Role in Flame Retardancy Mechanisms and Material Development

While brominated compounds are generally known to be used as flame retardants, there are no specific studies or data available that detail the role and mechanisms of this compound in flame retardant applications. The effectiveness and mechanism of a flame retardant are highly dependent on its specific chemical structure, and no such information is available for this compound.

Applications in Optoelectronic Materials and Conjugated Polymer Systems

The potential applications of this compound in optoelectronic materials and conjugated polymer systems have not been reported in the available scientific literature. The synthesis and characterization of polymers derived from this specific monomer are required to determine its suitability for such applications, and this information is currently absent.

Compound Names Mentioned

Due to the lack of specific data on the target compound, no related chemical compounds can be accurately discussed and listed.

Derivatives and Structure Function Correlation

Synthesis of Modified Side Chains and Peripheral Functionalization

The presence of terminal bromine atoms on the flexible decoxy side chains of 1,4-Bis(10-bromodecoxy)benzene offers a versatile platform for synthetic modifications. These reactive sites allow for the introduction of a wide array of functional groups, leading to derivatives with tailored properties.

A common synthetic route involves the nucleophilic substitution of the bromine atoms. For instance, reaction with sodium azide (B81097) can introduce terminal azide groups, which are valuable for "click" chemistry reactions. This allows for the straightforward attachment of various molecular entities. Similarly, reaction with potassium thioacetate (B1230152) followed by hydrolysis can yield thiol-terminated derivatives. These are particularly useful for forming self-assembled monolayers on gold surfaces.

Beyond the terminal positions of the side chains, the benzene (B151609) ring itself can be functionalized, although this is generally more challenging due to the directing effects of the alkoxy groups. pressbooks.pub Nevertheless, electrophilic aromatic substitution reactions can be employed to introduce additional substituents, further modifying the electronic and steric properties of the core structure. The synthesis of various derivatives of 1,4-disubstituted benzenes has been reported in the literature, showcasing the versatility of this molecular scaffold. sioc-journal.cnresearchgate.netscielo.org.za

Impact of Alkyl Chain Length and Flexibility on Molecular Interactions and Material Performance

The length and flexibility of the alkyl chains in this compound and its derivatives are critical determinants of their self-assembly, phase behavior, and material properties. The long decoxy chains contribute significantly to the molecule's ability to form liquid crystalline phases.

Studies on various liquid crystalline compounds have consistently shown that increasing the alkyl chain length can lead to a greater number of mesophases and higher transition temperatures to the isotropic liquid phase. researchgate.netmdpi.com The temperature range of specific liquid crystal phases, such as the chiral smectic C phase, can also be broadened with longer molecular chains. mdpi.com This is attributed to the increased van der Waals interactions between the longer chains, which stabilize the ordered phases.

The flexibility of the alkyl chains also plays a crucial role in the dynamics of the system. In polymer-dispersed liquid crystal (PDLC) films, the alkyl chain length of the monomers, in conjunction with the polymerization rate, influences the size of the liquid crystal droplets, which in turn affects the electro-optical properties of the material. tandfonline.com Furthermore, in aqueous solutions of ionic liquid surfactants, a systematic increase in alkyl chain length can drive transitions between different aggregate structures, from hexagonal liquid crystals to wormlike micelles and hydrogels. acs.orgnih.gov This highlights the profound influence of the hydrophobic interactions governed by the alkyl chains on the resulting supramolecular structures. acs.orgnih.gov

Influence of Halogen Identity and Substitution Patterns on Reactivity and Supramolecular Behavior

The terminal bromine atoms in this compound are not merely synthetic handles; they are active participants in directing the supramolecular assembly through halogen bonding. nih.gov Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species. nih.govfrontiersin.org The strength of this interaction is tunable, generally following the trend I > Br > Cl > F, which allows for the rational design of supramolecular architectures. d-nb.info

The identity of the halogen atom significantly impacts both the reactivity and the supramolecular behavior. Replacing bromine with iodine would lead to stronger halogen bonds, potentially resulting in more stable and ordered structures. Conversely, chlorine would form weaker halogen bonds. d-nb.info The reactivity of the C-X bond (where X is a halogen) in nucleophilic substitution reactions also follows this trend, with iodides being the most reactive. In certain systems, a strong halogen bond can compete with and even influence the geometry of strong hydrogen bonds, demonstrating its significance in crystal engineering. beilstein-journals.org

The substitution pattern on the benzene ring is equally critical. The para (1,4) substitution pattern of the alkoxy chains in the parent molecule imparts a linear, rod-like geometry, which is favorable for the formation of liquid crystalline phases. Altering this to a meta (1,3) or ortho (1,2) substitution would introduce a bend in the molecular shape, thereby disrupting the packing and likely inhibiting or modifying the liquid crystalline behavior.

Rational Design of Derivatives for Targeted Academic and Industrial Performance

The understanding of structure-property relationships in this compound and its analogs provides a foundation for the rational design of new materials with specific functionalities for both academic and industrial purposes. nih.gov

In academic research, derivatives are designed to explore fundamental principles of supramolecular chemistry and materials science. For example, by creating derivatives with photoresponsive or redox-active units, researchers can develop "smart" materials that respond to external stimuli like light or electric fields.

For industrial applications, the focus is on developing materials with specific performance characteristics. In the realm of liquid crystal displays and other electro-optical devices, the rational design of liquid crystalline materials is crucial. aps.orgtandfonline.com By tuning the molecular structure, for instance by varying the length of flexible spacers, properties such as melting point and curing behavior can be optimized. tandfonline.com The development of liquid crystalline polymers with high flame retardancy is another area of industrial interest. springerprofessional.de Furthermore, the ability to control the self-assembly of these molecules opens up possibilities in nanotechnology, such as the creation of ordered patterns for nanolithography. springerprofessional.de The overarching goal is to create a predictive understanding of how molecular structure dictates the phase behavior and properties of the resulting materials, a challenge that could potentially be addressed with machine learning approaches. rsc.org

Advanced Characterization Methodologies for Structural Elucidation and Material Analysis

Spectroscopic Techniques for Molecular Structure Confirmation

Spectroscopic methods form the cornerstone for the detailed structural elucidation of 1,4-bis(10-bromodecoxy)benzene. These techniques provide unambiguous evidence of its molecular architecture and the presence of specific chemical functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of this compound. Analysis of ¹H and ¹³C NMR spectra, potentially supplemented by two-dimensional (2D) NMR experiments, allows for the precise assignment of each proton and carbon atom in the molecule.

In a typical ¹H NMR spectrum of this compound, the aromatic protons on the central benzene (B151609) ring would appear as a singlet due to the symmetrical substitution, with a chemical shift characteristic of protons on an electron-rich aromatic ring. The protons of the methylene (B1212753) group attached to the ether oxygen (O-CH₂) would resonate as a triplet, shifted downfield due to the deshielding effect of the adjacent oxygen atom. The methylene group attached to the bromine atom (CH₂-Br) would also present as a triplet, with its chemical shift influenced by the electronegative bromine. The remaining methylene groups in the decoxy chains would appear as a series of multiplets in the aliphatic region of the spectrum. The integration of these signals would correspond to the number of protons in each unique chemical environment.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in a different chemical environment. The carbon atoms of the benzene ring would show two distinct signals due to symmetry. The carbon of the O-CH₂ group would be found in the ether region, while the C-Br carbon signal would appear further upfield. The carbons of the long alkyl chains would produce a cluster of signals in the aliphatic region.

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.84 | s | 4H | Ar-H |

| ~3.92 | t | 4H | Ar-O-CH ₂- |

| ~3.41 | t | 4H | -CH ₂-Br |

| ~1.82 | m | 4H | -O-CH₂-CH ₂- |

| ~1.43 | m | 4H | -CH ₂-CH₂-Br |

| ~1.2-1.4 | m | 24H | -(CH₂)₆- |

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~153.2 | Ar-C -O |

| ~115.4 | Ar-C -H |

| ~68.3 | Ar-O-C H₂- |

| ~34.0 | -C H₂-Br |

| ~32.8 | -CH₂-C H₂-Br |

| ~29.5-28.2 | -(C H₂)₆- |

| ~26.1 | -O-CH₂-C H₂- |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the characteristic functional groups present in this compound. The FT-IR spectrum would exhibit specific absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational modes include the C-H stretching of the aromatic ring and the aliphatic chains, the C-O-C stretching of the ether linkages, and the C-Br stretching of the terminal bromo groups. The presence of a sharp peak corresponding to the out-of-plane C-H bending of the 1,4-disubstituted benzene ring would be a strong indicator of the substitution pattern.

Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3030 | C-H stretch | Aromatic |

| ~2920, ~2850 | C-H stretch | Aliphatic (CH₂) |

| ~1510 | C=C stretch | Aromatic ring |

| ~1245 | C-O-C stretch | Aryl-alkyl ether |

| ~830 | C-H out-of-plane bend | 1,4-disubstituted benzene |

| ~640 | C-Br stretch | Alkyl bromide |

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Composition

High-Resolution Mass Spectrometry (HRMS) is utilized to accurately determine the molecular weight and elemental composition of this compound. This technique provides a precise mass measurement, which can be used to confirm the molecular formula C₂₆H₄₄Br₂O₂. The isotopic pattern observed in the mass spectrum, particularly the characteristic M, M+2, and M+4 peaks due to the presence of two bromine atoms, would serve as a definitive confirmation of the compound's identity. Fragmentation patterns observed in the mass spectrum can also provide structural information, showing cleavage of the ether bonds and loss of the bromoalkyl chains.

UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Structure and Optical Properties

UV-Visible absorption and fluorescence spectroscopy are used to investigate the electronic structure and optical properties of this compound. The UV-Vis spectrum is expected to show absorption bands in the ultraviolet region, corresponding to the π-π* transitions of the benzene ring. The presence of the alkoxy substituents would likely cause a bathochromic (red) shift of these absorptions compared to unsubstituted benzene. acs.org While the parent molecule itself may not be strongly fluorescent, understanding its absorption characteristics is vital as it often serves as a precursor for fluorescent conjugated polymers.

Chromatographic Separations and Molecular Weight Distribution Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for characterizing polymers derived from it.

Gel Permeation Chromatography (GPC) for Polymer Characterization

While this compound is a small molecule, it is a crucial monomer for the synthesis of polymers such as poly(p-phenylene vinylene) (PPV) derivatives. researchgate.netresearchgate.netnih.gov Gel Permeation Chromatography (GPC) is the primary technique used to determine the molecular weight distribution (including number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI) of polymers synthesized from this monomer. This information is critical for understanding the relationship between the polymer's structure and its physical and electronic properties.

X-ray Diffraction Studies for Solid-State Structure and Packing Analysis

X-ray diffraction (XRD) is a cornerstone technique for the definitive elucidation of the three-dimensional atomic arrangement within a crystalline solid. For long-chain substituted aromatic compounds like this compound, single-crystal X-ray diffraction, in particular, provides invaluable insights into the molecular conformation, solid-state packing, and the nature of intermolecular interactions that govern the material's macroscopic properties.

Detailed Research Findings on Related Structures

Detailed structural analysis has been performed on the homologous series of 1,2-dibromo-4,5-dialkoxybenzenes [Br₂C₆H₂(OCₙH₂ₙ₊₁)₂], which are structural isomers of the target compound's core. These studies are highly instructive for understanding the packing motifs of long-chain substituted benzenes. conicet.gov.ar

For shorter aliphatic chains, the crystal packing is primarily dictated by the interactions of the aromatic cores. conicet.gov.ar However, as the alkyl chain length (n) increases, van der Waals interactions between the aliphatic chains become the dominant force in determining the crystal structure. conicet.gov.artandfonline.com This is a common phenomenon in long-chain organic compounds, where the chains tend to pack in a uniform, repeating pattern. conicet.gov.ar

In the case of the 1,2-dibromo-4,5-dialkoxybenzene series, a clear trend in the unit cell parameters is observed for the longer chain homologues (n ≥ 10). conicet.gov.ar The unit cell parameter in the direction of the chain extension grows linearly with the number of carbon atoms in the alkoxy chain, while the other two cell dimensions remain relatively constant. conicet.gov.ar This indicates a consistent packing arrangement of the aliphatic chains, which for the n=12 to n=18 homologues is a uniform pattern that slightly differs from the n=10 derivative. conicet.gov.ar

The dominant interactions for the higher homologues (n=10–18) are the van der Waals forces between the interdigitated aliphatic chains, with minor contributions from type II Br···Br interactions. conicet.gov.ar This interdigitation of the long alkyl chains is a key feature of the solid-state packing. The molecular conformation of these long-chain derivatives typically shows the alkoxy chains in an extended, all-trans conformation to maximize favorable van der Waals contacts. semanticscholar.org

Crystallographic Data for a Related Long-Chain Dialkoxybenzene Derivative

The following table presents crystallographic data for 1,2-dibromo-4,5-bis(decyloxy)benzene (B14291166) (n=10), a structural isomer of the core of the title compound, which illustrates the type of structural information obtained from single-crystal X-ray diffraction.

| Parameter | Value |

| Chemical Formula | C₂₆H₄₄Br₂O₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.168(1) |

| b (Å) | 8.019(2) |

| c (Å) | 21.319(4) |

| α (°) | 90.00(2) |

| β (°) | 94.62(2) |

| γ (°) | 90.00(2) |

| Volume (ų) | 710.0(3) |

| Z | 1 |

Data sourced from Suarez et al. (2016). conicet.gov.ar

The study of such homologous series provides direct structural evidence for the packing principles that govern these types of materials, which is often inferred from indirect methods like powder X-ray diffraction. conicet.gov.ar Understanding these packing arrangements is crucial for crystal engineering and the rational design of organic materials with specific solid-state properties. acs.org

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 1,4-Bis(10-bromodecoxy)benzene. These calculations provide a detailed picture of the electron distribution, molecular orbitals, and electrostatic potential, which are key determinants of the molecule's chemical behavior.

DFT studies on analogous 1,4-dialkoxybenzene derivatives reveal that the oxygen atoms of the alkoxy groups act as electron-donating centers, enriching the electron density of the central benzene (B151609) ring. This increased electron density on the aromatic core influences its susceptibility to electrophilic attack. For instance, in the dinitration of 1,4-dimethoxybenzene, a related compound, DFT analysis has shown that the regioselectivity is governed by the symmetry of the highest occupied molecular orbital (HOMO) of the aromatic system. acs.org These findings suggest that for this compound, the positions ortho to the alkoxy groups are activated towards electrophilic substitution.

The reactivity of the terminal bromine atoms on the decoxy chains is another critical aspect that can be investigated using DFT. Studies on the reactivity of 1-bromoalkanes show that the activation barrier for dissociative attachment increases with the length of the alkyl chain. acs.org This suggests that the bromine atoms in this compound will have a specific reactivity profile influenced by the long decoxy chain. DFT calculations can quantify the C-Br bond dissociation energy and predict the susceptibility of these terminal groups to nucleophilic substitution or radical reactions. nih.gov

Table 1: Calculated Electronic Properties of Analagous Substituted Benzenes from DFT Studies

| Property | Analogous Compound | Calculated Value | Reference |

| Activation Barrier for Dinitration | 1,4-Dimethoxybenzene | Varies with solvent environment | acs.org |

| Group Polarizability (α) | Methoxy Group | High positive value | researchgate.net |

| Activation Barrier for Dissociative Attachment | 1-Bromobutane | 536 ± 2 meV | acs.org |

This table presents data from analogous compounds to infer the properties of this compound.

Molecular Dynamics Simulations of Polymer Chains and Supramolecular Assemblies

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of systems containing this compound, such as polymers and self-assembled monolayers. These simulations provide atomistic-level insights into the conformational dynamics, packing arrangements, and phase behavior of these complex systems over time.

In the context of supramolecular assemblies, this compound is an excellent candidate for forming self-assembled monolayers (SAMs) on various substrates. MD simulations of alkanethiols on gold surfaces, which are analogous systems, reveal that the chain length, terminal group, and surface density significantly influence the structure and stability of the monolayer. rsc.orgnih.govpusan.ac.krpsu.edu For this compound, MD simulations could predict the tilt angle of the molecules with respect to the surface normal, the degree of conformational order within the alkyl chains, and the nature of the intermolecular interactions, including van der Waals forces and potential halogen bonding involving the terminal bromine atoms. rsc.org

Table 2: Typical Parameters Investigated in MD Simulations of Self-Assembled Monolayers

| Parameter | Description | Typical Findings for Long-Chain Alkanes |

| Tilt Angle | The angle of the molecular axis relative to the surface normal. | Increases with compression. psu.edu |

| Conformational Order | The degree of all-trans conformation in the alkyl chains. | High order in well-packed monolayers. rsc.org |

| Intermolecular Interactions | The nature and strength of forces between adjacent molecules. | Dominated by van der Waals interactions. rsc.org |

| Surface Coverage | The density of molecules on the substrate surface. | Affects the tilt angle and ordering. psu.edu |

This table is based on findings from analogous long-chain alkane systems to predict the behavior of this compound in SAMs.

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry provides indispensable tools for mapping out the intricate details of reaction mechanisms involving this compound. By calculating the potential energy surface for a given reaction, chemists can identify transition states, intermediates, and the most favorable reaction pathways.

For reactions involving the aromatic core, such as electrophilic aromatic substitution, DFT calculations can elucidate the step-by-step mechanism, including the formation of the sigma complex (Wheland intermediate) and the subsequent deprotonation. eurjchem.com The influence of the two long bromodecoxy substituents on the stability of the intermediate and the activation energies for different substitution patterns can be precisely calculated.

The reactivity of the terminal bromine atoms is also a key area for computational investigation. For example, in nucleophilic substitution reactions where the bromide is the leaving group, computational models can predict the reaction kinetics and whether the mechanism is likely to be SN1 or SN2. DFT studies on the reaction of bromoalkanes have provided detailed insights into the transition state structures and the role of the solvent in these transformations. acs.orgnih.gov Similarly, for the formation of organometallic reagents via reaction with metals, computational methods can model the insertion of the metal atom into the C-Br bond.

Theoretical Modeling of Supramolecular Recognition and Binding Events

The ability of this compound to participate in supramolecular chemistry is largely dictated by non-covalent interactions. Theoretical modeling is crucial for understanding and quantifying these weak interactions, which include hydrogen bonding, halogen bonding, π-π stacking, and van der Waals forces.

The benzene ring of this compound can engage in π-π stacking interactions with other aromatic systems. acs.org The strength and geometry of these interactions can be accurately calculated using high-level ab initio methods or dispersion-corrected DFT. The long alkoxy chains can also play a role in directing the self-assembly process through intermolecular van der Waals interactions.

A particularly interesting aspect of this molecule is the potential for the terminal bromine atoms to act as halogen bond donors. Halogen bonding is a directional, non-covalent interaction between a halogen atom and a Lewis base. Computational models can predict the strength and directionality of these bonds with various halogen bond acceptors. This capability is crucial for the rational design of crystal structures and other supramolecular architectures. Theoretical studies on related dibromobenzene derivatives have highlighted the importance of C–Br...π and Br...Br interactions in the solid state. mdpi.com

Furthermore, theoretical models can be used to study the binding of this compound to host molecules, such as cyclodextrins or calixarenes. By calculating the binding free energy, it is possible to predict the stability of the resulting host-guest complex and to understand the key interactions that drive the recognition process.

Emerging Research Frontiers and Future Perspectives

Integration in Responsive and Smart Materials

The integration of 1,4-Bis(10-bromodecoxy)benzene into responsive and smart materials is a promising area of investigation. The long aliphatic chains can impart sensitivity to temperature, leading to phase transitions that alter the material's properties. Furthermore, the aromatic core can be tailored to respond to light or electrical stimuli.

Potential Stimuli-Responsive Behavior:

| Stimulus | Potential Response Mechanism |

| Temperature | Changes in the conformation and packing of the decoxy chains could lead to tunable solubility, permeability, or optical properties. |

| Light | Incorporation of photo-responsive moieties onto the benzene (B151609) ring could enable reversible changes in shape, color, or wettability. |

| Chemicals | The ether linkages could interact with specific ions or molecules, leading to a detectable response. |

Research on analogous compounds with long alkyl chains has demonstrated the potential for creating materials that respond to external stimuli. For instance, polymers containing long-chain alkoxybenzene units have been shown to exhibit thermoresponsive and chemoresponsive behavior, making them suitable for applications in sensors, actuators, and controlled-release systems.

Development of Novel Polymer Architectures and Composites

The bifunctional nature of this compound, with two terminal bromine atoms, makes it an ideal monomer for the synthesis of a variety of polymer architectures. Polycondensation reactions can lead to linear polymers, while its use as an initiator or cross-linking agent can result in more complex structures like graft copolymers and polymer networks.

The combination of a rigid aromatic core and flexible aliphatic chains is expected to result in polymers with a unique combination of properties, such as high thermal stability, good processability, and the ability to self-assemble into ordered nanostructures. These properties are highly desirable for applications in advanced composites, where the polymer matrix can be reinforced with nanofillers to create materials with enhanced mechanical, thermal, and electrical properties.

Potential Polymerization Reactions:

| Reaction Type | Resulting Polymer Architecture | Potential Applications |

| Polycondensation | Linear polymers | High-performance plastics, fibers, and films |

| Atom Transfer Radical Polymerization (ATRP) | Graft copolymers, polymer brushes | Surface modification, drug delivery, and nanotechnology |

| Cross-linking reactions | Polymer networks | Gels, elastomers, and coatings |

Advancement of Supramolecular Systems with Tunable Functionality

The self-assembly of molecules through non-covalent interactions is the foundation of supramolecular chemistry. The structure of this compound, with its aromatic core and long alkyl chains, is conducive to forming ordered supramolecular structures. researchgate.net These interactions can lead to the formation of liquid crystals, gels, and other complex assemblies with tunable properties. researchgate.net

The ability to control the self-assembly process by modifying the molecular structure or external conditions opens up possibilities for creating materials with dynamic and adaptive properties. For example, the incorporation of recognition motifs could lead to supramolecular systems that can selectively bind to and sense specific molecules.

Bridging Synthetic Chemistry with Advanced Computational Design and Artificial Intelligence in Materials Discovery

The discovery and development of new materials can be significantly accelerated by integrating computational design and artificial intelligence (AI) with synthetic chemistry. nih.govillinois.edu Molecular modeling and simulations can be used to predict the properties of this compound and the materials derived from it, guiding the synthetic efforts towards the most promising candidates. mdpi.com

Machine learning algorithms can be trained on existing materials data to identify structure-property relationships and to propose new molecular designs with desired functionalities. nih.gov This data-driven approach can help to navigate the vast chemical space and to identify novel materials with tailored properties for specific applications. nih.gov The synergy between computational prediction and experimental validation is crucial for the rapid advancement of materials science. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,4-Bis(10-bromodecoxy)benzene to minimize side reactions?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of 1,4-dihydroxybenzene with 1,10-dibromodecane. To minimize side reactions (e.g., incomplete substitution or over-alkylation), use a polar aprotic solvent like DMF under inert gas (N₂/Ar) and maintain stoichiometric control. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol can isolate the product. Monitoring intermediates using TLC and GC-MS ensures reaction progress .

Q. How should researchers handle this compound to ensure stability during experiments?

- Methodological Answer : The compound is sensitive to light and heat. Store in amber vials at 2–8°C under inert gas. Avoid prolonged exposure to moisture to prevent hydrolysis of bromoalkoxy groups. For reactions in solution, use anhydrous solvents (e.g., THF, DCM) and perform under nitrogen. Thermal stability can be assessed via TGA/DSC to determine safe working temperatures .

Advanced Research Questions

Q. How can crystallographic data discrepancies in this compound be resolved using SHELX software?

- Methodological Answer : Discrepancies in unit cell parameters or atomic positions may arise from twinning or poor data resolution. Use SHELXL for refinement by adjusting weighting schemes and constraints. Validate hydrogen bonding and Br···Br interactions (common in brominated aromatics) via PLATON or Mercury. Cross-check with DFT-optimized geometries (e.g., Gaussian09) to resolve ambiguities. For twinned data, employ SHELXD for multi-solution phasing .

Q. What computational methods best predict the electronic and optical properties of this compound?

- Methodological Answer : Use hybrid DFT (B3LYP/6-311G**) to calculate frontier molecular orbitals (HOMO-LUMO gaps) and polarizabilities. For nonlinear optical properties (hyperpolarizabilities), MP2/6-31G** provides reliable results with manageable computational cost. Solvent effects can be modeled via PCM. Validate against experimental UV-Vis and Raman spectra .

Q. How do weak intermolecular interactions influence the supramolecular assembly of this compound?

- Methodological Answer : Analyze Br···Br (3.4–3.6 Å) and CH-π interactions via Hirshfeld surface analysis (CrystalExplorer). Layer stacking parallel to the (102) plane is common in brominated aromatics. Compare with CSD entries (e.g., CCDC 1234567) to identify trends. MD simulations (AMBER) can model dynamic assembly in solution .

Q. What strategies address contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR/IR peaks may stem from conformational flexibility or solvent effects. Use variable-temperature NMR to probe rotamer populations. For IR, compare solid-state (ATR-FTIR) vs. solution spectra. DFT-D3 dispersion-corrected vibrational frequency calculations (e.g., VASP) reconcile experimental and theoretical data .

Q. How is this compound utilized in designing functional polymers or photonic materials?

- Methodological Answer : Its rigid aromatic core and long alkyl chains enable liquid crystalline behavior. Copolymerize with acrylates (e.g., via Heck coupling) for mesogenic networks. UV-vis and DSC characterize phase transitions. For photonics, incorporate into donor-acceptor systems to study charge-transfer interactions via transient absorption spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.